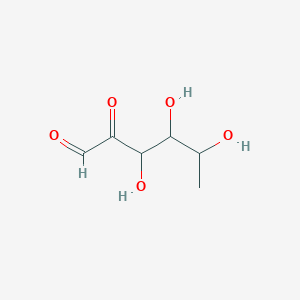

6-Deoxyhexos-2-ulose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Deoxyhexos-2-ulose, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Deoxyhexos-2-ulose is a significant compound in the biosynthesis of various glycan structures, particularly in bacteria. It plays a crucial role in the formation of cell surface glycans, which are essential for bacterial virulence and interaction with host organisms. This article explores the biological activity of this compound, focusing on its biosynthesis, enzymatic pathways, and implications in microbial pathogenicity.

Biosynthesis and Enzymatic Pathways

The biosynthesis of this compound involves several key enzymatic reactions. The primary enzymes responsible for its production are GDP-d-mannose 4,6-dehydratases (GMD) and reductases (RMD). These enzymes catalyze the conversion of GDP-d-mannose into GDP-6-deoxy-d-lyxo-hexos-4-ulose through a series of dehydration and reduction reactions.

- GMD Function : GMD catalyzes the dehydration of GDP-d-mannose to produce GDP-6-deoxy-d-lyxo-hexos-4-ulose. This reaction is crucial as it sets the stage for subsequent modifications leading to various deoxysugars such as fucose and rhamnose .

- RMD Activity : RMD then reduces GDP-6-deoxy-d-lyxo-hexos-4-ulose to form GDP-d-rhamnose. This step is stereospecific and highlights the importance of RMD in determining the structure of the final sugar product .

Biological Significance

The biological activity of this compound is primarily linked to its role in the formation of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) in Gram-negative bacteria. These components are vital for:

- Pathogenicity : The presence of 6-deoxyhexoses in LPS contributes to the virulence of pathogens like Pseudomonas aeruginosa and Helicobacter pylori. These sugars help bacteria evade host immune responses and adhere to host tissues .

- Cell Surface Modifications : The incorporation of 6-deoxyhexoses into glycoproteins and glycolipids influences cell signaling and interactions with other cells, affecting biofilm formation and antibiotic resistance .

Case Studies

Several studies have highlighted the importance of this compound in various bacterial species:

- Helicobacter pylori : Research indicates that this bacterium utilizes 6-deoxyhexoses in its LPS, which is crucial for colonization and survival in the acidic environment of the stomach. The biosynthetic pathway involving this compound has been identified as a potential target for novel antibacterial therapies .

- Pseudomonas aeruginosa : The study of this pathogen revealed that mutations affecting the production of 6-deoxyhexoses can lead to reduced virulence, demonstrating their critical role in pathogenicity. The biosynthetic enzymes GMD and RMD were shown to be essential for synthesizing these sugars, linking their activity directly to virulence factors .

Data Table: Enzymatic Functions Related to this compound

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GMD | Dehydrates GDP-d-mannose | GDP-d-mannose | GDP-6-deoxy-d-lyxo-hexos-4-ulose |

| RMD | Reduces GDP-6-deoxy-d-lyxo-hexos-4-ulose | GDP-6-deoxy-d-lyxo-hexos-4-ulose | GDP-d-rhamnose |

Propriétés

IUPAC Name |

3,4,5-trihydroxy-2-oxohexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYUOVNRCMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969115 |

Source

|

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-09-5 |

Source

|

| Record name | NSC127938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.